![molecular formula C16H14BrN3OS B2691430 (4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-64-2](/img/structure/B2691430.png)
(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with the CAS Number: 14548-45-9. It has a linear formula of C12H8BrNO .
Synthesis Analysis
The synthesis of this compound involves specific synthetic routes . For instance, under an atmosphere of nitrogen, 0.01 mol of (4-bromophenyl)-pyridin-3-yl-methanone was added . More detailed synthesis procedures are available in the referenced documents .Molecular Structure Analysis
The InChI code of the compound is 1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.11 . It’s a solid at room temperature . The compound has good solubility and chain growth for polymers . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches and Chemical Properties
- Tandem Annulation Reactions : A novel tandem annulation reaction demonstrated the synthesis of complex molecules, showcasing the utility of specific compounds in creating intricate chemical structures with potential applications in material science and drug discovery (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011).
- One-Pot Synthesis of Emitters : Research into the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process has opened avenues for creating low-cost emitters with large Stokes' shifts, highlighting their potential in developing new photoluminescent materials (G. Volpi et al., 2017).
- Isomorphism in Heterocyclic Analogs : The study of isomorphous structures in heterocyclic analogs adhering to the chlorine-methyl exchange rule contributes to the understanding of structural chemistry, facilitating the design of molecules with specific properties for industrial and pharmaceutical applications (V. Rajni Swamy et al., 2013).
Potential Biological Activities
- Anticancer and Antiinflammatory Properties : Research into the condensation reactions of specific ketones with diamines to create substituted pyrimidines has shown promising antiinflammatory and anticancer properties, suggesting the role of such compounds in the development of new therapeutic agents (S. Sondhi et al., 2000).
- Novel PET Agents for Parkinson's Disease : The synthesis of novel compounds for use as PET agents in imaging LRRK2 enzyme activity in Parkinson's disease showcases the application of specific chemical compounds in advancing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Advanced Material Synthesis
- Development of Luminescent Materials : The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for potential use in creating luminescent materials demonstrate the broad applicability of these compounds in material science, particularly in the development of new optical materials (G. Volpi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-14-5-3-13(4-6-14)15(21)20-9-8-19-16(20)22-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGXJNFTRSGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)




